molecular formula C10H8ClN3O2 B5370853 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5370853
M. Wt: 237.64 g/mol
InChI Key: YWMVNCYFDHYVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the inhibition of this compound enzyme. This inhibition prevents the enzyme from breaking down beta-lactam antibiotics, which makes bacteria susceptible to these antibiotics. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. As an this compound inhibitor, this compound can make bacteria susceptible to beta-lactam antibiotics, which can lead to the eradication of bacterial infections. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide in lab experiments include its high potency and selectivity for this compound enzyme inhibition. This compound has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide. One of the most promising directions is its use as an this compound inhibitor for the treatment of bacterial infections. Further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies. Additionally, this compound has shown potential as an anti-cancer agent and anti-inflammatory agent, and further studies are needed to explore these applications. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of this compound enzyme.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-methyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine to produce the final product. This synthesis method has been optimized to produce high yields of this compound.

Scientific Research Applications

3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an this compound inhibitor. This compound is an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. Inhibiting this enzyme can make bacteria susceptible to beta-lactam antibiotics, which are commonly used to treat bacterial infections. This compound has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-12-9(15)10-13-8(14-16-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMVNCYFDHYVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.